
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl carbamate (EC), also known as urethane, is a compound of concern due to its classification as a genotoxic carcinogen. It is commonly found in fermented foods and beverages, with particularly high concentrations in stone-fruit spirits and Chinese rice wine. The presence of EC in food and drink is a public health concern, and accurate detection methods are essential for monitoring its levels .
Synthesis Analysis
While the provided papers do not directly address the synthesis of ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate, they do discuss the formation of EC in general. EC is formed through a reaction between ethanol and either cyanate or N-carbamyl compounds . The synthesis of related compounds, such as the tolane derivative ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, involves the use of polar solvents and can result in different crystal forms, which are characterized by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of EC-related compounds can significantly influence their properties. For example, the tolane derivative mentioned above has non-centrosymmetric crystal forms, which are important for nonlinear optical materials. The presence of hydrogen bonds plays a crucial role in forming the non-centrosymmetric geometry necessary for second-harmonics generation in nonlinear optical crystals .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate. However, the general formation of EC from reactions between ethanol and cyanate or N-carbamyl compounds is noted . Additionally, the potential for EC to form from precursors such as hydrocyanic acid (HCN) during storage is mentioned .
Physical and Chemical Properties Analysis
The physical and chemical properties of EC are crucial for its detection in various matrices. Analytical methods for EC determination have been developed and validated, with good linearity and acceptable limits of detection (LOD) and limits of quantification (LOQ) across different food matrices. Recovery rates and relative standard deviations (RSDs) indicate the reliability of these methods . Rapid screening methods using FTIR spectroscopy and chemometrics have been applied to stone-fruit spirits, although they are more suitable for semi-quantitative screening rather than precise quantification . For Chinese rice wine, a rapid determination method using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been developed, showing good linearity, recovery, and precision .
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Novel donor–acceptor type monomers and their polymers show significant electrochemical and electrochromic properties, indicating potential applications in electronic devices and materials science. Such research highlights the ongoing exploration into novel organic compounds for technological applications (Bin Hu et al., 2013).
Applications in Organic Synthesis and Medicinal Chemistry
- The synthesis of 2,3-disubstituted indoles and carbazole derivatives via palladium(II)-catalyzed cyclization showcases the utility of similar compounds in synthesizing complex organic molecules, which have applications in pharmaceuticals and agrochemicals (A. Yasuhara et al., 2002).
Exploration of Biological Activities
- Research into the carcinogenicity of ethyl carbamate, a structurally related compound, underscores the importance of understanding the toxicological profiles of chemical compounds. This knowledge is crucial for the development of safer pharmaceuticals and food additives (R. Baan et al., 2007).
Development of New Antimicrobial Agents
- The synthesis of quinazolines with potential antimicrobial activity reflects the broader interest in developing new compounds for combating microbial resistance. Similar compounds could be explored for their antimicrobial properties, contributing to the discovery of new antibiotics (N. Desai et al., 2007).
Addressing Environmental and Food Safety Concerns
- Ethyl carbamate's presence in alcoholic beverages and its potential health risks highlight the need for research into methods to mitigate or prevent its formation. Similar compounds might also require analysis and control strategies to ensure safety in consumer products (Xinrui Zhao et al., 2013).
Mechanism of Action
Target of Action
Benzofuran and carbamate derivatives have been found to interact with a variety of biological targets. For instance, benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Carbamates, on the other hand, are known to inhibit acetylcholinesterase, an enzyme involved in nerve signal transmission .
Mode of Action
The mode of action of these compounds generally involves binding to their respective targets, leading to a change in the target’s function. For benzofurans, this could involve inhibiting the growth of cancer cells or bacteria, or neutralizing oxidative species . Carbamates inhibit acetylcholinesterase by forming a covalent bond with the enzyme, preventing it from breaking down acetylcholine and leading to an accumulation of this neurotransmitter .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, benzofurans with anti-tumor activity might affect pathways involved in cell proliferation and apoptosis . Carbamates would affect pathways involving acetylcholine signaling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-tumor activity, the result might be inhibited growth or induced death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s structure, its ability to reach its target, and its interactions with its target .
properties
IUPAC Name |
ethyl N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUNALAIVXHOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

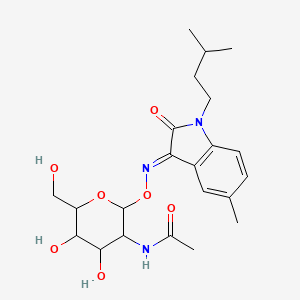
![2-(4-(((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2526922.png)
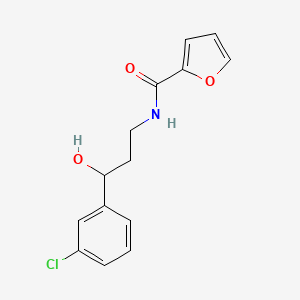
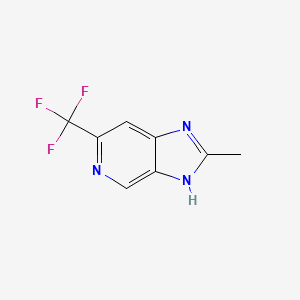

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2526929.png)
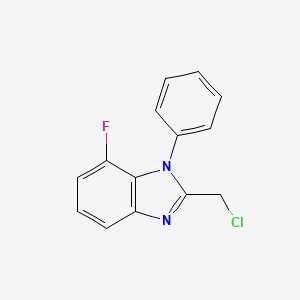

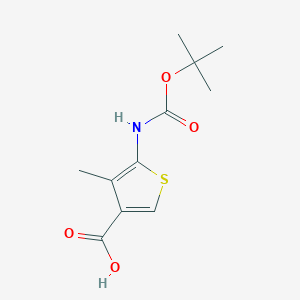

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
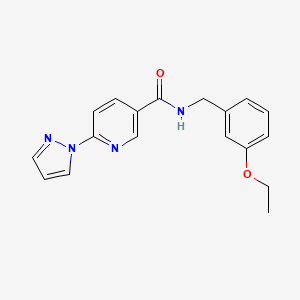
![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)